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Compound of Interest

Compound Name: Tridecyl acetate

Cat. No.: B091069

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for
tridecyl acetate (C1s5H300:2), a long-chain acetate ester. The information presented herein,
including Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass
Spectrometry (MS) data, is essential for the structural elucidation, identification, and purity
assessment of this compound in research and development settings.

Spectroscopic Data Summary

The following tables summarize the available quantitative spectroscopic data for tridecyl

acetate.

Iable ] 1H NN'B SpQQI[ﬂI Datﬂ (E[edigted)
Chemical Shift (ppm) Multiplicity Assignment
~4.05 Triplet -O-CHz-
~2.05 Singlet -C(O)-CHs
~1.60 Multiplet -O-CH2-CHa2-
~1.26 Multiplet -(CH2)10-
~0.88 Triplet -CHs
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Note: Predicted values are based on typical chemical shifts for n-alkyl acetates. Actual
experimental values may vary slightly.

« 13
Chemical Shift (ppm) Assignment
~171.1 C=0
~64.6 -O-CH2-
~31.9 Alkyl Chain Carbons
~29.6 Alkyl Chain Carbons
~29.5 Alkyl Chain Carbons
~29.3 Alkyl Chain Carbons
~28.7 Alkyl Chain Carbons
~25.9 Alkyl Chain Carbons
~22.7 Alkyl Chain Carbons
~21.0 -C(O)-CHs
~14.1 -CHs

Note: Predicted values are based on typical chemical shifts for n-alkyl acetates. Actual
experimental values may vary slightly.

Table 3: IR Spectral Data
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Wavenumber (cm~?) Intensity Assignment

~2925 Strong C-H stretch (alkane)
~2855 Strong C-H stretch (alkane)
~1740 Strong C=0 stretch (ester)[1][2]
~1465 Medium C-H bend (alkane)
~1375 Medium C-H bend (alkane)
~1240 Strong C-O stretch (esten)[3]
~1040 Medium C-O stretch (ester)

Note: Values are characteristic for long-chain alkyl acetates.

ble 4: El ization)

miz Relative Intensity Proposed Fragment
242 Low [M]* (Molecular lon)[4]
182 Moderate [M - CH3COOH]*

61 High [CH3C(OH)2]*

43 Base Peak [CH3CO]*[3]

Data obtained from the NIST WebBook.[4]

Experimental Protocols

The acquisition of the spectroscopic data presented above typically follows standardized
experimental procedures.

Nuclear Magnetic Resonance (NMR) Spectroscopy

1H and 3C NMR spectra are generally recorded on a spectrometer operating at a frequency of
300 MHz or higher.
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o Sample Preparation: A small amount of tridecyl acetate is dissolved in a deuterated solvent,
commonly deuterated chloroform (CDCIs), in a standard 5 mm NMR tube.

» Data Acquisition: The sample is placed in the NMR spectrometer. For *H NMR, a sufficient
number of scans are acquired to obtain a good signal-to-noise ratio. For 133C NMR, a larger
number of scans is typically required due to the low natural abundance of the 13C isotope.
Proton decoupling is used to simplify the 3C spectrum.

o Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed to
generate the NMR spectrum. The spectrum is then phased, baseline corrected, and
referenced. For H NMR, the residual solvent peak (e.g., CHCIs at 7.26 ppm) is often used
as an internal reference. For 3C NMR, the solvent peak (e.g., CDCIs at 77.16 ppm) is used
for referencing.

Infrared (IR) Spectroscopy

Fourier Transform Infrared (FT-IR) spectroscopy is the common method for obtaining the
infrared spectrum.

o Sample Preparation: As tridecyl acetate is a liquid, a thin film of the neat liquid is placed
between two salt plates (e.g., NaCl or KBr). Alternatively, an Attenuated Total Reflectance
(ATR) accessory can be used, where a drop of the sample is placed directly onto the ATR
crystal.

o Data Acquisition: A background spectrum of the empty salt plates or the clean ATR crystal is
recorded. Subsequently, the spectrum of the sample is recorded. The instrument measures
the interference pattern of the infrared light, which is then mathematically converted into an
infrared spectrum.

o Data Processing: The sample spectrum is ratioed against the background spectrum to
produce the final transmittance or absorbance spectrum.

Mass Spectrometry (MS)

Electron lonization (El) Mass Spectrometry is a standard method for the analysis of volatile
organic compounds like tridecyl acetate.
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Sample Introduction: A small amount of the sample is introduced into the mass spectrometer,
often via a gas chromatograph (GC-MS) for separation and purification, or by direct injection.
The sample is vaporized in a high vacuum environment.

lonization: The vaporized molecules are bombarded with a high-energy electron beam
(typically 70 eV), causing the ejection of an electron and the formation of a positively
charged molecular ion ([M]*).

Fragmentation: The high energy of the ionization process causes the molecular ion to
fragment into smaller, characteristic charged species.

Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-
charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

Detection: The separated ions are detected, and a mass spectrum is generated, which plots
the relative abundance of each ion as a function of its m/z ratio.
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Click to download full resolution via product page
Caption: General workflow for obtaining and analyzing spectroscopic data.

This guide provides foundational spectroscopic information for tridecyl acetate, serving as a
valuable resource for its characterization in various scientific applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com
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